4-(n-Propylthio)thiophenol

Description

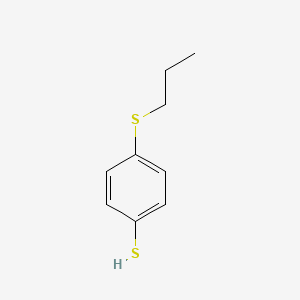

4-(n-Propylthio)thiophenol is a thiophenol derivative featuring a propylthio (-S-C₃H₇) substituent at the para position of the benzene ring. Thiophenols (benzenethiols) are aromatic compounds with a sulfhydryl (-SH) group directly attached to a benzene ring, making them versatile in organic synthesis, materials science, and catalysis. The n-propylthio substituent introduces steric bulk and electron-donating characteristics, influencing the compound’s reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

4-propylsulfanylbenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S2/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVCJGVKXSLZAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=C(C=C1)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(n-Propylthio)thiophenol typically involves the nucleophilic substitution of a thiophenol derivative. One common method is the reaction of 4-chlorothiophenol with n-propylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 4-(n-Propylthio)thiophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound back to its thiol form using reducing agents like lithium aluminum hydride.

Substitution: The thiophenol group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted thiophenols depending on the reactants used.

Scientific Research Applications

4-(n-Propylthio)thiophenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

Biology: Employed in studies involving thiol-disulfide exchange reactions.

Medicine: Investigated for its potential use in developing pharmaceuticals with antioxidant properties.

Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(n-Propylthio)thiophenol involves its ability to undergo thiol-disulfide exchange reactions. This property allows it to interact with various biological molecules, potentially affecting redox balance and signaling pathways. The compound’s sulfur atoms can form covalent bonds with other thiol-containing molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Thiophenol Derivatives

Structural Features and Substituent Effects

Thiophenol derivatives vary significantly based on para-substituents, which modulate electronic and steric properties:

| Compound | Substituent | Electronic Effect | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-(n-Propylthio)thiophenol | -S-C₃H₇ | Electron-donating | C₉H₁₂S₂ | 184.32 (calculated) |

| 4-(Trifluoromethyl)thiophenol | -CF₃ | Strong electron-withdrawing | C₇H₅F₃S | 178.17 |

| 4-(Trifluoroacetyl)thiophenol | -COCF₃ | Electron-withdrawing | C₈H₅F₃OS | 206.18 |

| Thiophenol (unsubstituted) | -H | Neutral | C₆H₆S | 110.18 |

- Electronic Effects : The n-propylthio group donates electron density via sulfur’s lone pairs, enhancing nucleophilicity at the -SH group. In contrast, -CF₃ and -COCF₃ substituents withdraw electron density, reducing nucleophilicity but increasing acidity ().

Physical and Chemical Properties

- Acidity: Thiophenol’s pKa (~6.2) is lower than catechol (9.45) due to sulfur’s polarizability (). Substituents like -CF₃ further lower pKa (e.g., 4-(Trifluoromethyl)thiophenol), while electron-donating groups like -S-C₃H₃ may slightly increase pKa.

- Solubility: Electron-withdrawing groups enhance solubility in polar solvents. For instance, 4-(Trifluoromethyl)thiophenol is commercially available for pharmaceutical applications (), whereas this compound’s alkyl chain may favor organic solvents.

- Stability: Thiophenols with electron-withdrawing substituents (e.g., -NO₂, -CF₃) are more resistant to oxidation than electron-rich derivatives ().

Biological Activity

4-(n-Propylthio)thiophenol is an organosulfur compound with the molecular formula C₉H₁₂S₂. It features a thiophenol structure with a propylthio group attached at the para position relative to the sulfur atom. This unique configuration imparts distinct chemical properties, influencing its hydrophobicity and reactivity, particularly in biological contexts.

The biological activity of this compound is primarily attributed to its ability to participate in thiol-disulfide exchange reactions . This property allows it to interact with various biological molecules, potentially modulating enzyme activities and influencing cellular signaling pathways. Such interactions can lead to alterations in oxidative stress responses and cellular redox states, which are critical in numerous biological processes.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties . It can scavenge free radicals and reduce oxidative damage in cells, making it a candidate for further investigation in pharmaceutical applications aimed at combating oxidative stress-related diseases.

Structure-Activity Relationship Studies

Studies have explored the structure-activity relationships (SAR) of compounds similar to this compound. These investigations reveal that modifications in the substituents on the thiophenol ring can significantly impact biological activity, particularly against various pathogens. The lipophilic character of substituents has been shown to enhance antibacterial activity against Gram-positive bacteria, suggesting that structural variations can optimize therapeutic efficacy .

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of thiophenol, including those structurally related to this compound, exhibited significant antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium. These compounds were found to be more effective than traditional antibiotics like vancomycin .

- Cellular Toxicity : In toxicity assays involving HeLa and Vero cells, this compound did not exhibit significant cytotoxic effects, indicating its potential safety for therapeutic applications .

- Pharmacokinetics : The pharmacokinetic profile of similar organosulfur compounds suggests favorable absorption and distribution characteristics, which may also apply to this compound. Understanding these parameters is crucial for assessing its viability as a drug candidate .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of compounds structurally related to this compound:

| Compound Name | Structure Characteristics | Unique Features | Biological Activity |

|---|---|---|---|

| Thiophenol | Simplest aromatic thiol without substituents | Less hydrophobic; lower boiling point | Limited antimicrobial activity |

| 4-Methylthiophenol | Contains a methyl group instead of propylthio | Different steric effects; altered reactivity | Moderate antioxidant properties |

| 4-Chlorothiophenol | Contains a chlorine atom instead of propylthio | Increased electrophilicity; different reactivity | Enhanced antibacterial activity |

| 4-n-Propylthiophenol | Similar structure but lacks an additional sulfur | Enhanced hydrophobicity; distinct nucleophilicity | Potentially high antibacterial activity |

This comparative analysis highlights how the presence of specific functional groups can influence both the chemical properties and biological activities of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.